(5-amino-5-carboxypentyl)-trimethylazanium;chloride
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Overview
Description
Preparation Methods
The synthesis of (5-amino-5-carboxypentyl)-trimethylazanium;chloride can be achieved through several synthetic routes. One common method involves the reaction of glyoxal and glycolaldehyde with N-t-butoxycarbonyl-lysine, leading to the formation of the desired compound . The reaction conditions typically involve the use of reducing sugars and specific catalysts to facilitate the formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(5-amino-5-carboxypentyl)-trimethylazanium;chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include glyoxal, glycolaldehyde, and other reducing sugars . The major products formed from these reactions are often advanced glycation end products (AGEs), which are stable end products resulting from the Maillard reaction
Scientific Research Applications
(5-amino-5-carboxypentyl)-trimethylazanium;chloride has several scientific research applications. In chemistry, it is used as a chelating agent due to its ability to form stable complexes with metal ions . This property makes it valuable in bioinorganic chemistry, where it is used to study metal ion behavior in biological systems and environmental monitoring. In biology and medicine, the compound is studied for its role in protein modifications and its potential implications in diseases such as diabetes and atherosclerosis . Additionally, it is used in the development of novel catalytic processes and material science research.
Mechanism of Action
The mechanism of action of (5-amino-5-carboxypentyl)-trimethylazanium;chloride involves its interaction with molecular targets and pathways in biological systems. One of the key mechanisms is its ability to form stable complexes with metal ions, which can influence various biochemical processes . The compound’s interaction with calmodulin, a calcium-binding protein, is also significant as it mediates the control of several enzymes, ion channels, and other proteins . These interactions are crucial in understanding the compound’s effects and potential therapeutic applications.
Comparison with Similar Compounds
(5-amino-5-carboxypentyl)-trimethylazanium;chloride can be compared with other similar compounds such as N6-{2-[(5-amino-5-carboxypentyl)amino]-2-oxoethyl}lysine (GOLA) and N6-glycoloyllysine (GALA) . These compounds share similar structural features and are involved in protein modifications produced by reducing sugars. this compound is unique due to its specific chemical structure and its ability to form stable complexes with metal ions, making it valuable in various research applications.
Properties
Molecular Formula |
C9H21ClN2O2 |
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Molecular Weight |
224.73 g/mol |
IUPAC Name |
(5-amino-5-carboxypentyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-11(2,3)7-5-4-6-8(10)9(12)13;/h8H,4-7,10H2,1-3H3;1H |
InChI Key |
ZKIJKCHCMFGMCM-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCCCC(C(=O)O)N.[Cl-] |
Origin of Product |
United States |
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